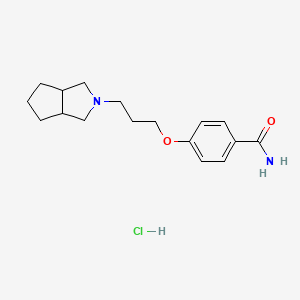

S 38093 hydrochloride

Description

Properties

IUPAC Name |

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSVOZDCVFYWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S 38093 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective inverse agonist at the histamine (B1213489) H3 receptor (H3R). This technical guide delineates the core mechanism of action of S 38093, summarizing its binding affinity, functional activity, and downstream signaling effects. The document provides a comprehensive overview of the experimental data, including detailed methodologies for key assays, and visualizes the compound's mechanism through signaling pathway and experimental workflow diagrams. The compiled data underscores the potential of S 38093 as a therapeutic agent for cognitive and neurological disorders.

Core Mechanism of Action: Histamine H3 Receptor Inverse Agonism

S 38093 hydrochloride exerts its primary pharmacological effect through inverse agonism at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that tonically inhibits the synthesis and release of histamine and other neurotransmitters. As an inverse agonist, S 38093 not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters such as acetylcholine (B1216132) in key brain regions associated with cognition and arousal.[1][2]

Binding Affinity and Functional Activity

S 38093 demonstrates moderate to high affinity for human, rat, and mouse H3 receptors. Its functional activity as both an antagonist and an inverse agonist has been characterized in various in vitro models.

Table 1: In Vitro Binding Affinity and Functional Activity of S 38093 Hydrochloride

| Parameter | Species | Receptor | Value | Assay System | Reference |

| Ki (μM) | Human | H3 | 1.2 | Radioligand binding assay | [1] |

| Rat | H3 | 8.8 | Radioligand binding assay | [1] | |

| Mouse | H3 | 1.44 | Radioligand binding assay | [1] | |

| KB (μM) | Human | H3 | 0.11 | cAMP functional assay (antagonism) | [1] |

| Mouse | H3 | 0.65 | Functional antagonism assay | [1] | |

| EC50 (μM) | Human | H3 | 1.7 | cAMP functional assay (inverse agonism) | [1] |

| Rat | H3 | 9 | cAMP functional assay (inverse agonism) | [1] |

Signaling Pathways

The inverse agonism of S 38093 at the Gi/o-coupled H3 receptor leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects, including the modulation of neurotransmitter release and the activation of gene transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB, in turn, promotes the expression of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[3][4]

In Vivo Pharmacodynamics

The mechanism of action of S 38093 observed in vitro translates to significant pharmacodynamic effects in vivo, including increased neurotransmitter levels in key brain regions, pro-cognitive effects, and enhanced neurogenesis.

Neurotransmitter Modulation

In vivo microdialysis studies in rats have demonstrated that S 38093 dose-dependently increases extracellular levels of histamine in the prefrontal cortex.[2] Furthermore, it facilitates cholinergic transmission in both the prefrontal cortex and the hippocampus.[2]

Table 2: In Vivo Effects of S 38093 Hydrochloride on Neurotransmitter Levels

| Species | Brain Region | Neurotransmitter | Effect | Dose (mg/kg, i.p.) | Reference |

| Rat | Prefrontal Cortex | Histamine | Dose-dependent increase | 10 | [2] |

| Rat | Prefrontal Cortex | Acetylcholine | Increased release | 10 | [2] |

| Rat | Hippocampus | Acetylcholine | Increased release | 10 | [2] |

Pro-cognitive and Arousal Effects

Consistent with its ability to enhance histamine and acetylcholine levels, S 38093 has demonstrated pro-cognitive and arousal-promoting properties in rodent models.[2]

Table 3: Pro-cognitive and Arousal Effects of S 38093 Hydrochloride in Rodents

| Model | Species | Effect | Dose (mg/kg) | Route | Reference |

| Morris Water Maze | Rat | Improved spatial working memory | 0.1 | p.o. | [2] |

| Object Recognition Task | Rat | Enhanced recognition memory | 0.3, 1 | p.o. | [2] |

| Scopolamine-induced Amnesia | Rat | Reversed memory deficit | 3 | p.o. | [2] |

| Social Recognition Test | Rat | Promoted episodic memory | 0.3, 1 | i.p. | [2] |

| EEG Recordings | Rat | Reduced slow-wave sleep, delayed sleep latency | 3, 10 | i.p. | [2] |

| Barbital-induced Sleep | Rat | Decreased sleeping time | 10 | p.o. | [2] |

Promotion of Hippocampal Neurogenesis

Chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, a process critical for learning and memory.[3][4] This effect is associated with the upregulation of neurotrophic factors.

Table 4: Effects of Chronic S 38093 Hydrochloride Administration on Hippocampal Neurogenesis

| Model | Species | Effect | Dose (mg/kg/day, p.o.) | Duration | Reference |

| Young Adult Mice | Mouse | Increased proliferation, survival, and maturation of new neurons | 0.3, 3 | 28 days | [3] |

| Aged Mice | Mouse | Increased proliferation, survival, and maturation of new neurons | 0.3, 1, 3 | 28 days | [3] |

| APPSWE Transgenic Mice | Mouse | Stimulated all steps of adult hippocampal neurogenesis | 3 | 28 days | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of S 38093 hydrochloride.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of S 38093 for histamine H3 receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human, rat, or mouse H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-N-α-methylhistamine.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of S 38093 in a 96-well plate.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay (Inverse Agonism)

Objective: To determine the inverse agonist activity (EC50) of S 38093 at the H3 receptor.

Protocol:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor are cultured to 80-90% confluency.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Incubation: Cells are incubated with varying concentrations of S 38093 for 15-30 minutes at 37°C.

-

cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: EC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Electrophysiology on Rat Hippocampal Slices

Objective: To confirm the antagonist properties of S 38093 on neuronal activity.

Protocol:

-

Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from adult rats.

-

Artificial Cerebrospinal Fluid (aCSF): Slices are maintained and recorded in aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.

-

Drug Application: After establishing a stable baseline, the H3 receptor agonist (R)-α-methylhistamine is applied to inhibit fEPSPs. S 38093 is then co-applied to assess its ability to reverse this inhibition.

-

Data Analysis: The magnitude of fEPSP inhibition and its reversal by S 38093 are quantified.

In Vivo Microdialysis

Objective: To measure extracellular levels of histamine and acetylcholine in the brain of freely moving rats.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex or hippocampus of anesthetized rats.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of S 38093.

-

Neurotransmitter Analysis: Histamine and acetylcholine concentrations in the dialysate are quantified by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated for each time point.

Conclusion

S 38093 hydrochloride is a histamine H3 receptor inverse agonist with a well-defined mechanism of action. Its ability to increase the release of key neurotransmitters involved in cognition and arousal, coupled with its positive effects on neurogenesis, provides a strong rationale for its investigation as a therapeutic agent for cognitive deficits in neurodegenerative and psychiatric disorders. The comprehensive data presented in this guide, from in vitro binding and functional assays to in vivo pharmacodynamic studies, supports the continued development of S 38093 and highlights the therapeutic potential of targeting the histamine H3 receptor.

References

- 1. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

S 38093 Hydrochloride: A Histamine H3 Inverse Agonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

S 38093 hydrochloride is a novel, brain-penetrant, and orally active antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2] Extensive preclinical research has demonstrated its potential as a pro-cognitive and wake-promoting agent, making it a compound of significant interest for the treatment of cognitive deficits in various neurological and psychiatric disorders.[3][4][5] This technical guide provides a comprehensive overview of S 38093 hydrochloride, including its pharmacological profile, key experimental data, and detailed methodologies for its evaluation.

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine.[6] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine (B1216132) and dopamine.[3][7] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[6][7] Inverse agonists, such as S 38093, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This action leads to an increase in histamine release and the subsequent enhancement of neurotransmission, which is thought to underlie its cognitive-enhancing effects.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of S 38093 hydrochloride.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

| Species/Receptor | Assay Type | Parameter | Value (µM) | Reference |

| Human H3 | Binding Affinity | Ki | 1.2 | [1][2][8] |

| Human H3 | Functional Antagonism (cAMP) | KB | 0.11 | [2][8][9] |

| Human H3 | Inverse Agonism (cAMP) | EC50 | 1.7 | [2][10] |

| Rat H3 | Binding Affinity | Ki | 8.8 | [1][2][8] |

| Rat H3 | Inverse Agonism (cAMP) | EC50 | 9 | [2][10] |

| Mouse H3 | Binding Affinity | Ki | 1.44 | [1][2][8] |

| Mouse H3 | Functional Antagonism | KB | 0.65 | [2][8][9] |

Table 2: In Vivo Pro-cognitive and Neurochemical Effects in Rodents

| Animal Model | Test | Effective Dose | Route | Effect | Reference |

| Rat | Morris Water Maze | 0.1 mg/kg | p.o. | Improved spatial working memory | [3][10] |

| Rat | Object Recognition (Natural Forgetting) | 0.3 & 1 mg/kg | p.o. | Enhanced episodic-like memory | [3][10] |

| Rat | Object Recognition (Scopolamine-induced deficit) | 3 mg/kg | p.o. | Reversed memory impairment | [3][5][10] |

| Rat | Social Recognition | 0.3 & 1 mg/kg | i.p. | Promoted episodic memory | [3] |

| Rat | Intracerebral Microdialysis | 10 mg/kg | i.p. | Increased histamine and acetylcholine in prefrontal cortex | [3][10] |

| Aged Mice | Context Discrimination | 0.3 & 3 mg/kg/day (28 days) | p.o. | Improved context discrimination | [4][9][11] |

| Mice | Hippocampal Neurogenesis | 0.3, 1 & 3 mg/kg/day (28 days) | p.o. | Stimulated all steps of adult hippocampal neurogenesis | [4][9] |

Table 3: Pharmacokinetic Profile in Preclinical Species

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) | Key Feature | Reference |

| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid absorption and high brain distribution | [2] |

| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid absorption and high brain distribution | [2] |

| Monkey | 2 | 20 - 60 | 1.5 - 7.4 | Slower absorption | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of S 38093 for the histamine H3 receptor.

1. Materials:

- Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or mouse histamine H3 receptor.[6][12]

- Radioligand: [3H]-N-α-Methylhistamine ([3H]-NAMH).[12][13]

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13][14]

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

- Non-specific binding control: Clobenpropit (B1669187) (10 µM).[13]

- Test compound: S 38093 hydrochloride, serially diluted.

- 96-well filter plates (e.g., Unifilter GF/C).[12]

- Scintillation counter.

2. Procedure:

- Prepare cell membrane homogenates. Two days after transfection, harvest cells in ice-cold PBS and centrifuge. Resuspend the cell pellet in Tris-HCl buffer and sonicate briefly.[13]

- In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of S 38093.

- For determining non-specific binding, add 10 µM clobenpropit to designated wells.

- Add the radioligand, [3H]-NAMH, at a concentration near its Kd value (e.g., 1-2 nM).[12][14]

- Incubate the plate for 2 hours at 25°C.[13][14]

- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.

- Dry the filters and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Plot the percentage of specific binding against the log concentration of S 38093.

- Determine the IC50 value from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (Inverse Agonism)

This assay measures the ability of S 38093 to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.[6]

1. Materials:

- CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor.[6]

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[6]

- Forskolin (B1673556) (optional, to enhance signal).[6]

- Test compound: S 38093 hydrochloride, serially diluted.

- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]

2. Procedure:

- Culture H3R-expressing cells to 80-90% confluency and seed them into 96- or 384-well plates. Allow cells to attach overnight.[6]

- Remove the culture medium and wash the cells once with assay buffer.

- Add the serially diluted S 38093 to the wells.

- To measure inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C.[6]

- (Optional) To amplify the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase.[6]

- Incubate for a further 15-30 minutes at 37°C.

- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

3. Data Analysis:

- Plot the measured cAMP concentration against the log concentration of S 38093.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

Novel Object Recognition (NOR) Test in Rodents

The NOR test assesses episodic-like memory based on the innate preference of rodents to explore a novel object more than a familiar one.[15][16]

1. Apparatus:

- An open-field arena (e.g., 40 x 60 x 19 cm Plexiglas box).[17]

- Two sets of identical objects (e.g., Lego towers, small rubber toys) that are different from each other. The objects should be heavy enough that the animal cannot move them.

2. Procedure (typically over 2-3 days):

- Habituation: Place the animal in the empty arena for 5-10 minutes to allow it to acclimate to the environment. This is typically done on the day before the training.[16][17][18]

- Training (T1): Place two identical objects in opposite quadrants of the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).[15][16][17]

- Retention Interval: Return the animal to its home cage for a specific duration. This can be short (e.g., 1 hour) to test short-term memory or longer (e.g., 24 hours) for long-term memory.[15] S 38093 is typically administered before the training session.

- Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for a set period (e.g., 10 minutes). Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.[15][16][17]

3. Data Analysis:

- Calculate the time spent exploring the novel object (Tnovel) and the familiar object (Tfamiliar).

- Calculate a discrimination index (DI) using the formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).

- A positive DI indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory.

Visualizations: Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

Experimental Workflow for In Vitro Characterization

Proposed Mechanism for Cognitive Enhancement

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. researchgate.net [researchgate.net]

S 38093 Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 38093 hydrochloride is a novel, brain-penetrant inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3][4] By acting on these presynaptic autoreceptors and heteroreceptors, S 38093 modulates the release of various neurotransmitters, including histamine, acetylcholine, and others, leading to pro-cognitive and wake-promoting effects.[2] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of S 38093 hydrochloride, compiling available preclinical data to support further research and development.

Core Pharmacokinetic Properties

S 38093 hydrochloride has been characterized by its rapid absorption and significant brain penetration in preclinical species.[1][5] Its pharmacokinetic profile supports its potential for central nervous system applications.

Data Summary

The following tables summarize the key pharmacokinetic parameters of S 38093 observed in various animal models.

| Parameter | Mouse | Rat | Monkey |

| Tmax (Time to Maximum Concentration) | 0.25 - 0.5 h | 0.25 - 0.5 h | 2 h |

| Bioavailability | 20% - 60% | 20% - 60% | 20% - 60% |

| t1/2 (Half-life) | 1.5 - 7.4 h | 1.5 - 7.4 h | 1.5 - 7.4 h |

| Distribution | Wide, with rapid and high brain distribution | Wide, with rapid and high brain distribution | Wide, with rapid and high brain distribution |

| Protein Binding | Low | Low | Low |

| Pharmacokinetic parameters of S 38093 across different species.[1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the general experimental protocols employed in the pharmacokinetic assessment of S 38093.

Animal Models

-

Species: Male mice, rats, and monkeys were utilized in the pharmacokinetic studies.[1][5]

-

Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water were provided ad libitum.

Drug Administration and Sample Collection

A typical experimental workflow for determining the pharmacokinetic profile of S 38093 is illustrated below.

Figure 1: A generalized workflow for a preclinical pharmacokinetic study of S 38093.

-

Formulation: S 38093 hydrochloride was typically dissolved in a suitable vehicle, such as purified water, for administration.

-

Routes of Administration: For oral bioavailability studies, the compound was administered via oral gavage. For intravenous administration, it was infused, often through a cannulated vein.

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. The sampling schedule was designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Analytical Method

-

Quantification: The concentration of S 38093 in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for accurate quantification of the drug in biological matrices.

Signaling Pathway and Mechanism of Action

S 38093 acts as an inverse agonist at the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the release of histamine and other neurotransmitters. As an inverse agonist, S 38093 not only blocks the action of agonists but also reduces the basal activity of the receptor, leading to an increase in neurotransmitter release.

Figure 2: Simplified signaling pathway of S 38093 at the histamine H3 receptor.

Conclusion

S 38093 hydrochloride demonstrates a promising pharmacokinetic profile with rapid absorption and excellent brain penetration, making it a suitable candidate for the treatment of central nervous system disorders. The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this novel H3 receptor inverse agonist. Further studies, particularly in human subjects, will be necessary to fully elucidate its clinical pharmacokinetic and pharmacodynamic properties.

References

- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

S 38093 Hydrochloride: An In-Depth Technical Guide on its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S 38093 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as an antagonist/inverse agonist at the histamine (B1213489) H3 receptor.[1][2][3] This mechanism of action positions it as a significant modulator of several key neurotransmitter systems in the central nervous system. By blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors, S 38093 enhances the release of not only histamine but also other crucial neurotransmitters including acetylcholine, norepinephrine (B1679862), and dopamine (B1211576).[4][5] This technical guide provides a comprehensive overview of the effects of S 38093 hydrochloride on neurotransmitter release, presenting available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

S 38093 hydrochloride's primary pharmacological effect is its antagonism and inverse agonism at the histamine H3 receptor.[1][2] The H3 receptor is predominantly a presynaptic autoreceptor, meaning its activation by histamine inhibits further synthesis and release of histamine from histaminergic neurons.[5] By blocking this receptor, S 38093 effectively removes this inhibitory feedback loop, leading to a significant increase in histamine release.

Furthermore, H3 receptors are also located as heteroreceptors on the terminals of other, non-histaminergic neurons. Here, they act to inhibit the release of other neurotransmitters. Consequently, by antagonizing these heteroreceptors, S 38093 promotes the release of several key neurotransmitters, including:

-

Acetylcholine: Increased cholinergic transmission has been observed in the prefrontal cortex and hippocampus following administration of S 38093.[4]

-

Norepinephrine: Blockade of H3 heteroreceptors on noradrenergic terminals leads to enhanced norepinephrine release.[5]

-

Dopamine: S 38093 has been shown to increase dopamine release, likely through its interaction with H3 receptors on dopaminergic neurons.[5]

-

Serotonin (B10506): The release of serotonin is also modulated by H3 receptor activity, and antagonism by S 38093 can lead to its increase.[5]

This multi-neurotransmitter-enhancing effect underscores the potential of S 38093 in treating cognitive and neurological disorders characterized by neurotransmitter deficits.

Quantitative Data on Neurotransmitter Release

The following table summarizes the quantitative effects of S 38093 on the extracellular levels of various neurotransmitters as determined by in vivo microdialysis studies in rats.[4] These studies demonstrate a dose-dependent increase in neurotransmitter levels in key brain regions.

| Neurotransmitter | Brain Region | Dose (mg/kg, i.p.) | Peak Increase in Extracellular Levels (% of Baseline) |

| Histamine | Prefrontal Cortex | 10 | Dose-dependent increase |

| Acetylcholine | Prefrontal Cortex | 10 | Facilitated transmission |

| Acetylcholine | Hippocampus | 10 | Facilitated transmission |

Note: The available public literature provides qualitative descriptions of these increases ("dose-dependently increased," "facilitated cholinergic transmission") rather than precise percentage increases for all neurotransmitters.

Key Experimental Protocols

The primary technique used to quantify the in vivo effects of S 38093 on neurotransmitter release is intracerebral microdialysis.[4][6][7][8] This powerful method allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a direct measure of neurotransmitter concentrations.

In Vivo Microdialysis Protocol

-

Surgical Implantation of Guide Cannula:

-

Animal Model: Male Wistar rats are typically used.[4]

-

Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane).

-

Stereotaxic Surgery: A guide cannula is stereotaxically implanted to target a specific brain region, such as the prefrontal cortex or hippocampus. The cannula is secured to the skull using dental cement.

-

Recovery: A recovery period of several days is allowed post-surgery.

-

-

Microdialysis Experiment:

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.[9]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[6] Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe into the aCSF.[10]

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.

-

Drug Administration: S 38093 hydrochloride or vehicle is administered (e.g., intraperitoneally).

-

Post-Dose Sampling: Sample collection continues for several hours after drug administration to monitor changes in neurotransmitter concentrations over time.

-

-

Sample Analysis:

-

Analytical Technique: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as electrochemical detection or mass spectrometry, to quantify the concentrations of the neurotransmitters of interest.[7]

-

-

Data Analysis:

-

Normalization: Neurotransmitter concentrations in post-dose samples are typically expressed as a percentage of the average baseline concentration.

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to determine the significance of the observed changes in neurotransmitter levels.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: S 38093's mechanism on neurotransmitter release.

Caption: Workflow of an in vivo microdialysis experiment.

Conclusion

S 38093 hydrochloride represents a promising therapeutic agent due to its multimodal action on several critical neurotransmitter systems. Its ability to enhance the release of histamine, acetylcholine, norepinephrine, and dopamine through antagonism/inverse agonism at the H3 receptor provides a strong rationale for its investigation in a variety of neurological and psychiatric conditions. The use of in vivo microdialysis has been instrumental in elucidating these effects, and further research utilizing this and other advanced neuroscience techniques will be crucial in fully characterizing the therapeutic potential of S 38093.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In vivo microdialysis for sample collection. [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

S 38093 Hydrochloride: A Novel Regulator of Adult Hippocampal Neurogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adult hippocampal neurogenesis (AHN), the process of generating new functional neurons in the adult hippocampus, is crucial for learning, memory, and mood regulation. Its decline is implicated in age-related cognitive decline and various neurological disorders. S 38093 hydrochloride, a novel antagonist/inverse agonist of the histamine (B1213489) H3 receptor, has emerged as a promising therapeutic agent to enhance AHN. This technical guide provides a comprehensive overview of the role of S 38093 in promoting adult hippocampal neurogenesis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of S 38093 and the broader field of neurogenesis.

Introduction to S 38093 Hydrochloride

S 38093 hydrochloride is a brain-penetrant, orally active compound that acts as an antagonist/inverse agonist at the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, S 38093 increases the levels of histamine and other neurotransmitters, leading to enhanced cognitive function.[3] Recent studies have highlighted a novel and significant role for S 38093 in the potentiation of adult hippocampal neurogenesis, suggesting its therapeutic utility in conditions associated with impaired neurogenesis, such as aging and Alzheimer's disease.[1][4]

Mechanism of Action in Adult Hippocampal Neurogenesis

S 38093 promotes adult hippocampal neurogenesis through a multi-faceted mechanism. As an antagonist/inverse agonist of the histamine H3 receptor, its primary action is to increase the synaptic availability of histamine. This, in turn, modulates downstream signaling pathways that are critical for the proliferation, survival, and maturation of new neurons in the dentate gyrus of the hippocampus.

Key molecular mediators of S 38093's pro-neurogenic effects include:

-

Brain-Derived Neurotrophic Factor (BDNF): Chronic administration of S 38093 has been shown to reverse age-dependent decreases in the expression of several BDNF transcripts in the hippocampus.[1][4] BDNF is a pivotal neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

-

Vascular Endothelial Growth Factor (VEGF): S 38093 treatment also increases the expression of VEGF in the hippocampus.[1][4] VEGF is a potent angiogenic factor that also exerts direct neurotrophic and neuroprotective effects, contributing to a favorable microenvironment for neurogenesis.

The proposed signaling pathway for the pro-neurogenic effects of S 38093 hydrochloride is depicted below:

References

- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.fsu.edu [research.fsu.edu]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of S 38093 Hydrochloride: A Novel Histamine H3 Receptor Antagonist/Inverse Agonist for Alzheimer's Disease

An In-depth Technical Review of Preclinical Evidence

This technical guide provides a comprehensive overview of the preclinical studies of S 38093 hydrochloride, a potent and brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist, in relevant Alzheimer's disease (AD) models. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in promoting neurogenesis, and potential for cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.

Core Mechanism of Action

S 38093 acts as an antagonist/inverse agonist at the histamine H3 receptor.[1][2] This receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking this receptor, S 38093 is hypothesized to increase the release of several key neurotransmitters implicated in cognitive processes, including acetylcholine (B1216132) and histamine, thereby exerting its pro-cognitive effects.[3] Furthermore, preclinical evidence strongly suggests a novel mechanism involving the promotion of adult hippocampal neurogenesis (AHN).[4][5]

dot

References

- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on S 38093 Hydrochloride for the Treatment of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. S 38093 hydrochloride, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, has emerged as a promising novel analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of S 38093 in various animal models of neuropathic pain. Detailed experimental protocols, quantitative data from key studies, and an exploration of the proposed mechanism of action involving the modulation of the noradrenergic system are presented. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of S 38093 for neuropathic pain.

Introduction

Neuropathic pain is a complex, chronic pain state often characterized by spontaneous pain, allodynia (pain from a stimulus that does not normally provoke pain), and hyperalgesia (an increased response to a stimulus that is normally painful). It is a direct consequence of a lesion or disease affecting the somatosensory nervous system. The histamine H3 receptor, predominantly expressed in the central nervous system, has been identified as a potential target for the modulation of nociceptive pathways. S 38093 hydrochloride acts as an antagonist/inverse agonist at this receptor, and preclinical evidence suggests its potential as a new therapeutic agent for neuropathic pain.

Mechanism of Action

S 38093 is a histamine H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including norepinephrine, in the central nervous system. By blocking the inhibitory effect of these receptors, S 38093 is thought to increase the release of these neurotransmitters in key brain regions involved in pain modulation.

A significant component of S 38093's analgesic effect in neuropathic pain is believed to be mediated by the desensitization of α2-adrenoceptors in the locus coeruleus.[1] This brainstem nucleus is a primary source of noradrenergic input to various parts of the nervous system and plays a crucial role in descending pain inhibitory pathways. The proposed signaling pathway is visualized below.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic effects of S 38093 have been evaluated in several well-established rat models of neuropathic pain. These studies demonstrate a significant reduction in both hyperalgesia and allodynia, with an efficacy comparable to that of standard-of-care medications like gabapentin (B195806) and pregabalin.[1]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of S 38093 in different neuropathic pain models.

Table 1: Effect of S 38093 on Mechanical Hyperalgesia in Streptozotocin-Induced Diabetic Neuropathy (STZ) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Pressure Vocalization Threshold (g) (Mean ± SEM) |

| Vehicle | - | Acute | 105 ± 5 |

| S 38093 | 1 | Acute | 130 ± 8 |

| S 38093 | 3 | Acute | 145 ± 10 |

| S 38093 | 10 | Acute | 160 ± 12 |

| Vehicle | - | Chronic | 100 ± 6 |

| S 38093 | 10 | Chronic | 175 ± 15 |

*p < 0.05 compared to vehicle group.

Table 2: Effect of S 38093 on Mechanical Hyperalgesia in Chronic Constriction Injury (CCI) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Paw Pressure Vocalization Threshold (g) (Mean ± SEM) |

| Vehicle | - | Chronic | 110 ± 7 |

| S 38093 | 10 | Chronic | 155 ± 11* |

*p < 0.05 compared to vehicle group.

Table 3: Effect of S 38093 on Cold Allodynia in Oxaliplatin-Induced Neuropathy in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Administration | Tail Immersion Latency (s) (Mean ± SEM) |

| Vehicle | - | Acute | 4.5 ± 0.5 |

| S 38093 | 1 | Acute | 8.0 ± 0.8 |

| S 38093 | 3 | Acute | 10.5 ± 1.0 |

| S 38093 | 10 | Acute | 12.0 ± 1.2* |

*p < 0.05 compared to vehicle group.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Animal Models of Neuropathic Pain

-

Streptozotocin-Induced Diabetic Neuropathy (STZ): Male Sprague-Dawley rats receive a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg) to induce diabetes. Neuropathic pain develops over several weeks and is characterized by hyperalgesia.

-

Chronic Constriction Injury (CCI): Under anesthesia, the sciatic nerve of male Sprague-Dawley rats is loosely ligated with four chromic gut sutures. This procedure leads to the development of mechanical and thermal hyperalgesia in the ipsilateral hind paw.

-

Oxaliplatin-Induced Neuropathy: Male Sprague-Dawley rats are administered oxaliplatin (B1677828) (4 mg/kg, i.p.) to induce a chemotherapy-induced peripheral neuropathy, which is characterized by a pronounced cold allodynia.

Behavioral Assays

-

Paw-Pressure Vocalization Test (Mechanical Hyperalgesia): An increasing pressure is applied to the plantar surface of the rat's hind paw using an analgesimeter. The pressure at which the rat vocalizes is recorded as the pain threshold.

-

Cold Tail Immersion Test (Cold Allodynia): The rat's tail is immersed in a cold-water bath (4.5°C), and the latency to tail withdrawal is measured. A cut-off time is used to prevent tissue damage.

Conclusion

The preclinical data strongly support the potential of S 38093 hydrochloride as a novel therapeutic agent for the treatment of neuropathic pain. Its efficacy in multiple, mechanistically distinct animal models, coupled with a plausible mechanism of action involving the central noradrenergic system, warrants further investigation in clinical settings. The detailed information provided in this technical guide is intended to facilitate future research and development efforts aimed at bringing this promising compound to patients suffering from neuropathic pain.

References

Chemical structure and properties of S 38093 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor. This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. The compiled data highlights the potential of S-38093 hydrochloride as a therapeutic agent for cognitive disorders.

Chemical Structure and Properties

S-38093 hydrochloride, systematically named 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, is a synthetic compound with the molecular formula C17H25ClN2O2.[1] Its chemical structure is characterized by a benzamide (B126) moiety linked via a propoxy chain to a hexahydrocyclopenta[c]pyrrol bicyclic system.

Table 1: Chemical Identifiers of S-38093 Hydrochloride

| Identifier | Value |

| IUPAC Name | 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride[1] |

| Molecular Formula | C17H25ClN2O2[1] |

| SMILES String | C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl |

| CAS Number | 1222097-72-4[2] |

| PubChem CID | 45280145[1] |

Table 2: Physicochemical Properties of S-38093 Hydrochloride

| Property | Value | Source |

| Molecular Weight | 324.8 g/mol | PubChem[1] |

| Physical Appearance | White to off-white solid powder | InvivoChem[3] |

| Melting Point | Not experimentally reported in available literature | - |

| Aqueous Solubility | Insoluble | Selleck Chemicals |

| Solubility in Organic Solvents | DMSO: 25 mg/mL (76.96 mM)[4] | TargetMol |

| LogP (Computed) | 2.5 | InvivoChem[3] |

| pKa (Strongest Basic, Computed) | 9.98 | DrugBank Online |

| Hydrogen Bond Donor Count | 1 | InvivoChem[3] |

| Hydrogen Bond Acceptor Count | 3 | InvivoChem[3] |

| Rotatable Bond Count | 6 | InvivoChem[3] |

Pharmacological Properties and Mechanism of Action

S-38093 hydrochloride is a selective antagonist and inverse agonist of the histamine H3 receptor. This receptor is primarily expressed on central nervous system neurons and acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking the H3 receptor, S-38093 increases the release of histamine and other neurotransmitters like acetylcholine, which are crucial for cognitive functions.[5][6]

Table 3: Pharmacological Activity of S-38093 Hydrochloride

| Parameter | Species | Value |

| Ki (H3 Receptor) | Human | 1.2 µM[2] |

| Mouse | 1.44 µM[2] | |

| Rat | 8.8 µM[2] | |

| EC50 (Inverse Agonist Activity) | Human H3 Receptor | 1.7 µM[7] |

| Rat H3 Receptor | 9 µM[7] | |

| In Vivo Efficacy | Improved spatial working memory in rats | 0.1 mg/kg, p.o.[5] |

| Promoted episodic memory in rats | 0.3 and 1 mg/kg, i.p.[5] | |

| Increased histamine levels in rat prefrontal cortex | Dose-dependent[5] |

Signaling Pathway

As an inverse agonist of the H3 receptor, S-38093 not only blocks the action of agonists but also reduces the receptor's basal constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o subunit. Inhibition of this pathway by S-38093 leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades involved in neurotransmitter release and synaptic plasticity.

Experimental Protocols

Synthesis of S-38093 Hydrochloride

The synthesis of S-38093 hydrochloride is a multi-step process that has been described in the patent literature.[8][9] The following is a generalized workflow based on these descriptions.

Note: Detailed experimental conditions, including specific reagents, solvents, temperatures, and purification methods, are proprietary and not fully disclosed in the public domain.

In Vivo Microdialysis for Histamine Measurement

In vivo microdialysis is employed to measure extracellular histamine levels in the brain of freely moving animals following the administration of S-38093.[5]

Protocol Outline:

-

Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the prefrontal cortex. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline histamine level.

-

Drug Administration: S-38093 hydrochloride is administered (e.g., intraperitoneally).

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: Histamine concentrations in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10][11]

Hippocampal Neurogenesis Assay

The effect of S-38093 on adult hippocampal neurogenesis can be assessed by labeling dividing cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and subsequent immunohistochemical analysis.[12]

Protocol Outline:

-

Animal Treatment: Mice receive daily administration of S-38093 hydrochloride or vehicle for a specified period (e.g., 28 days).[13]

-

BrdU Administration: During the treatment period, mice are injected with BrdU (e.g., 50 mg/kg, i.p.) to label proliferating cells.

-

Tissue Processing: At the end of the treatment, mice are euthanized, and their brains are collected, fixed, and sectioned.

-

Immunohistochemistry:

-

Antigen Retrieval: Sections are treated to expose the BrdU epitope, typically with hydrochloric acid.

-

Blocking: Non-specific antibody binding is blocked.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used for detection.

-

Counterstaining: A nuclear counterstain (e.g., DAPI) is often used.

-

-

Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the number of BrdU-positive cells in the dentate gyrus of the hippocampus is quantified.

Conclusion

S-38093 hydrochloride is a promising histamine H3 receptor antagonist/inverse agonist with demonstrated pro-cognitive effects in preclinical models. Its ability to enhance neurotransmitter release and promote neurogenesis suggests its potential for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Further research is warranted to fully elucidate its therapeutic utility.

References

- 1. S 38093 Hydrochloride | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S 38093 | Histamine Receptor | CAS 862896-30-8 | Buy S 38093 from Supplier InvivoChem [invivochem.com]

- 4. S 38093 HCl | Histamine Receptor | TargetMol [targetmol.com]

- 5. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 10. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling S 38093: A Novel Histamine H3 Receptor Inverse Agonist for Cognitive and Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

S 38093 is a novel, brain-penetrant research compound characterized as a potent and selective inverse agonist of the histamine (B1213489) H3 receptor (H3R). This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of S 38093. It details the experimental methodologies employed in its characterization, presents key quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. S 38093 has demonstrated pro-cognitive, neurogenic, and analgesic properties in a range of preclinical models, suggesting its therapeutic potential for various central nervous system disorders.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters. Its modulation presents a promising therapeutic strategy for a variety of neurological and psychiatric conditions. Inverse agonists of the H3 receptor, such as S 38093, are of particular interest as they not only block the effects of agonists but also reduce the receptor's basal, constitutive activity, thereby increasing histamine turnover. This guide delineates the comprehensive preclinical evaluation of S 38093, a compound that has emerged as a significant tool for investigating the therapeutic utility of H3R modulation.

In Vitro Characterization

The initial characterization of S 38093 involved a series of in vitro assays to determine its binding affinity, functional antagonism, and inverse agonist activity at the histamine H3 receptor.

Data Presentation

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Rat | 8.8 µM | [1] |

| Mouse | 1.44 µM | [1] | |

| Human | 1.2 µM | [1] | |

| Functional Antagonism (KB) | Mouse (vs. R-α-methylhistamine) | 0.65 µM | [1] |

| Human (cAMP assay) | 0.11 µM | [1] | |

| Inverse Agonism (EC50) | Rat | 9 µM | [1] |

| Human | 1.7 µM | [1] |

Experimental Protocols

2.2.1. Radioligand Binding Affinity Assays

-

Objective: To determine the binding affinity (Ki) of S 38093 for rat, mouse, and human H3 receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the respective H3 receptors were prepared from recombinant cell lines or specific brain regions.

-

Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.

-

Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of S 38093 in a suitable buffer.

-

Detection: Bound radioactivity was separated from unbound by rapid filtration and quantified using liquid scintillation counting.

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

2.2.2. Functional Antagonism Assays

-

Objective: To assess the ability of S 38093 to antagonize the effects of an H3 receptor agonist.

-

Methodology (cAMP Assay):

-

Cell Line: A cell line co-expressing the human H3 receptor and a reporter gene responsive to changes in intracellular cAMP levels was used.

-

Agonist: The H3 receptor agonist R-α-methylhistamine was used to induce a decrease in cAMP levels.

-

Assay Conditions: Cells were pre-incubated with varying concentrations of S 38093 before the addition of the agonist.

-

Detection: Changes in cAMP levels were measured using a commercially available assay kit.

-

Data Analysis: The antagonist dissociation constant (KB) was determined from the concentration-response curves.

-

2.2.3. Inverse Agonism Assays

-

Objective: To determine the ability of S 38093 to inhibit the constitutive activity of the H3 receptor.

-

Methodology:

-

Cell Line: A cell line with high-density expression of the H3 receptor, leading to significant constitutive activity, was utilized.

-

Assay Conditions: Cells were incubated with increasing concentrations of S 38093.

-

Detection: The effect on a downstream signaling pathway, such as cAMP levels or GTPγS binding, was measured.

-

Data Analysis: The EC50 value for the inverse agonist effect was calculated from the concentration-response curve.

-

In Vivo Pharmacology and Pharmacokinetics

The in vivo profile of S 38093 was evaluated in various animal models to assess its pharmacokinetic properties and its effects on brain neurochemistry, cognition, neuropathic pain, and neurogenesis.

Data Presentation

| Parameter | Species | Route | Value | Reference |

| Tmax | Mouse | p.o. | 0.25 - 0.5 h | [1] |

| Rat | p.o. | 0.25 - 0.5 h | [1] | |

| Monkey | p.o. | 2 h | [1] | |

| Bioavailability | Mouse, Rat, Monkey | p.o. | 20% - 60% | [1] |

| t1/2 | Mouse, Rat, Monkey | p.o. | 1.5 - 7.4 h | [1] |

| Pro-cognitive Effects | Rat | p.o. | 0.1 - 3 mg/kg | [2] |

| Antinociceptive Effects | Rat | i.p. | ≥ 10 mg/kg | [3] |

| Neurogenic Effects | Mouse | p.o. | 0.3 - 3 mg/kg/day | [4][5] |

Experimental Protocols

3.2.1. Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of S 38093 in mice, rats, and monkeys.

-

Methodology:

-

Drug Administration: S 38093 was administered orally (p.o.) or intravenously (i.v.).

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Sample Analysis: Plasma concentrations of S 38093 were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability) were calculated using non-compartmental analysis.

-

3.2.2. Intracerebral Microdialysis

-

Objective: To measure the effect of S 38093 on extracellular levels of histamine and acetylcholine (B1216132) in the rat brain.[2]

-

Methodology:

-

Probe Implantation: A microdialysis probe was stereotaxically implanted into the prefrontal cortex or hippocampus of anesthetized rats.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of S 38093 (10 mg/kg, i.p.).

-

Neurotransmitter Analysis: Histamine and acetylcholine levels in the dialysates were quantified by HPLC with electrochemical or mass spectrometric detection.

-

3.2.3. Behavioral Assays for Cognition

-

Objective: To evaluate the pro-cognitive effects of S 38093 in rats.

-

Methodologies:

-

Morris Water Maze: Assessed spatial working memory. S 38093 (0.1 mg/kg, p.o.) significantly improved performance.[2]

-

Object Recognition Task: Evaluated recognition memory. S 38093 (0.3 and 1 mg/kg, p.o.) enhanced performance in a natural forgetting paradigm and reversed scopolamine-induced deficits (3 mg/kg, p.o.).[2]

-

Social Recognition Test: Assessed episodic memory. S 38093 (0.3 and 1 mg/kg, i.p.) promoted social recognition.[2]

-

3.2.4. Neuropathic Pain Models

-

Objective: To investigate the antinociceptive effects of S 38093 in rat models of neuropathic pain.[3]

-

Methodologies:

-

Streptozocin-induced Diabetic Neuropathy (STZ): S 38093 exhibited significant antihyperalgesic effects after acute and chronic administration.[3]

-

Chronic Constriction Injury (CCI): Chronic administration of S 38093 produced an antihyperalgesic effect.[3]

-

Oxaliplatin-induced Neuropathy: Acute administration of S 38093 displayed a significant cold antiallodynic effect.[3]

-

Assessment: Nociceptive thresholds were measured using methods like the paw-pressure test and cold tail immersion.

-

3.2.5. Hippocampal Neurogenesis Studies

-

Objective: To determine the effect of chronic S 38093 treatment on adult hippocampal neurogenesis in mice.[4][5]

-

Methodology:

-

Animal Models: Young (3-month-old) and aged (16-month-old) mice, as well as APPSWE Tg2576 transgenic mice (a model of Alzheimer's disease), were used.[4][5]

-

Drug Administration: S 38093 (0.3, 1, or 3 mg/kg/day) was administered orally for 28 days.[4]

-

BrdU Labeling: To label proliferating cells, mice were injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

Immunohistochemistry: Brain sections were stained for BrdU and markers of neuronal maturation (e.g., Doublecortin - DCX, NeuN).

-

Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus was quantified to assess cell proliferation, survival, and maturation.

-

Signaling Pathways and Mechanism of Action

S 38093 exerts its effects by modulating downstream signaling cascades through its inverse agonist action on the H3 receptor.

Histamine H3 Receptor Signaling

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

As an inverse agonist, S 38093 reduces the constitutive activity of the H3 receptor, leading to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, which are involved in synaptic plasticity and cell survival. Furthermore, H3 receptor signaling is linked to the PI3K/Akt pathway, which plays a critical role in cell growth and survival. By modulating these pathways, S 38093 can influence the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF), which are known to promote neurogenesis.[5][6]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for the in vivo characterization of S 38093.

Conclusion

S 38093 is a well-characterized histamine H3 receptor inverse agonist with a promising preclinical profile. Its ability to enhance cognitive function, promote adult hippocampal neurogenesis, and alleviate neuropathic pain in various animal models highlights its potential as a therapeutic agent for a range of CNS disorders, including Alzheimer's disease, cognitive impairments, and chronic pain. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of S 38093 and other H3 receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry and multiple labeling with antibodies from the same host species to study adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

S 38093 Hydrochloride: In Vivo Administration Protocol for Murine Models

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

S 38093 hydrochloride is a potent, brain-penetrant, and orally active antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1] It has demonstrated pro-cognitive and arousal-promoting properties in various rodent models.[2] As an inverse agonist, S 38093 can suppress the constitutive activity of the H3 receptor, leading to increased release of histamine and other neurotransmitters in the brain.[3] This compound is under investigation for its therapeutic potential in cognitive disorders, including age-associated memory impairment and Alzheimer's disease.[4] This document provides a comprehensive overview of the in vivo administration protocols for S 38093 hydrochloride in mice, based on preclinical research.

Mechanism of Action

S 38093 acts as an antagonist/inverse agonist at histamine H3 receptors, which are primarily located in the central nervous system.[5] By blocking the inhibitory effect of these autoreceptors on histaminergic neurons, S 38093 increases the synthesis and release of histamine. This, in turn, modulates the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine.[2] Studies have shown that chronic administration of S 38093 can enhance adult hippocampal neurogenesis by stimulating the proliferation, survival, and maturation of new neurons.[4][6] This neurogenic effect is associated with the upregulation of important growth factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[4][6]

Signaling Pathway of S 38093 Hydrochloride

Caption: Signaling pathway of S 38093 hydrochloride.

Experimental Protocols

This section details the methodologies for in vivo administration of S 38093 hydrochloride in mice, focusing on studies investigating its effects on neurogenesis and cognition.

1. Animal Models

-

Young Adult Mice: 3-month-old 129/SvEvTac mice can be used to study the effects on baseline adult hippocampal neurogenesis.[7]

-

Aged Mice: 16-month-old C57BL/6JRj mice are suitable for investigating the effects on age-related cognitive decline and neurogenesis.[4][7]

-

Alzheimer's Disease Model: 7-month-old APPSWE Tg2576 transgenic mice can be utilized to assess the therapeutic potential in the context of Alzheimer's disease pathology.[4]

2. Formulation and Administration of S 38093 Hydrochloride

-

Formulation: S 38093 hydrochloride can be dissolved in purified water for oral administration.[7]

-

Route of Administration: Oral gavage (p.o.) is a common and effective route for S 38093 administration.[6][7] Intraperitoneal (i.p.) injection is another possible route.[7]

-

Dosage and Duration:

-

Chronic Studies: For investigating effects on neurogenesis and cognition, a chronic administration protocol is typically employed. Dosages of 0.3, 1, and 3 mg/kg/day administered for 28 consecutive days have been shown to be effective.[4][6][7]

-

Acute Studies: For assessing immediate pharmacological effects, acute administration can be used. For instance, antagonizing R-α-Methylhistamine-induced dipsogenia was observed from 10mg/kg i.p.[3]

-

Experimental Workflow

Caption: Experimental workflow for in vivo studies.

3. Assessment of Neurogenesis

To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

Proliferation: BrdU (150 mg/kg, i.p.) can be injected twice a day for 3 days before the start of the treatment.[7]

-

Survival and Maturation: To assess the survival and maturation of newborn neurons, BrdU is injected before the treatment period, and brains are collected for analysis at the end of the 28-day treatment.

-

Immunohistochemistry: Brain sections are stained for BrdU to identify newly born cells and for markers of immature neurons, such as doublecortin (DCX), to assess neuronal maturation.[6]

4. Behavioral Testing

-

Context Discrimination Task: This neurogenesis-dependent task is used to assess pattern separation abilities.[4] The test is typically performed after the chronic treatment period (e.g., from day 29 to 36).[7]

-

Object Recognition Task: This task evaluates learning and memory. S 38093 has shown cognition-enhancing properties in this task in rats.[2]

-

Morris Water Maze: This test is used to assess spatial learning and memory.[8]

5. Gene Expression Analysis

At the end of the study, the hippocampus can be dissected to analyze the expression of genes related to neurogenesis and synaptic plasticity, such as BDNF and VEGF, using quantitative real-time PCR.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from in vivo studies with S 38093 hydrochloride in mice.

Table 1: S 38093 Hydrochloride Dosage and Administration in Mice

| Parameter | Details | Reference |

| Dosages | 0.3, 1, 3 mg/kg/day (chronic, p.o.) | [4][6][7] |

| 10 mg/kg (acute, i.p.) | [3] | |

| Administration Route | Oral gavage (p.o.), Intraperitoneal (i.p.) | [3][7] |

| Frequency | Once daily for chronic studies | [7] |

| Duration | 28 days for chronic neurogenesis studies | [4][6][7] |

| Vehicle | Purified water | [7] |

Table 2: Effects of Chronic S 38093 Administration on Neurogenesis and Gene Expression in Aged Mice

| Dosage (mg/kg/day, p.o.) | Effect on Hippocampal Neurogenesis | Effect on BDNF Transcripts | Effect on VEGF Transcripts | Reference |

| 0.3, 1, 3 | Increased proliferation, survival, and maturation | Reversal of age-dependent decrease | Increased expression | [1][4][6] |

Pharmacokinetics

S 38093 is rapidly absorbed in mice with a Tmax of 0.25-0.5 hours.[3] It has good bioavailability (ranging from 20% to 60%) and a half-life of 1.5 to 7.4 hours.[3] Importantly, the compound is widely distributed in the brain.[3]

S 38093 hydrochloride is a promising compound for investigating the role of the histaminergic system in cognition and neurogenesis. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to further elucidate its therapeutic potential. Researchers should adapt these protocols based on their specific experimental goals and adhere to institutional guidelines for animal care and use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for S 38093 Hydrochloride in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of S 38093 hydrochloride in rat studies. S 38093 is a potent and selective histamine (B1213489) H3 receptor inverse agonist that has demonstrated pro-cognitive and wake-promoting effects in various preclinical models.

Data Presentation: Recommended Dosage Summary

The following tables summarize the effective dosages of S 38093 hydrochloride observed in various rat studies. The selection of a specific dose will depend on the research question, the desired effect (pro-cognitive vs. arousal), and the route of administration.

Table 1: Oral Administration (p.o.) of S 38093 Hydrochloride in Rats

| Dosage (mg/kg) | Experimental Model | Observed Effects | Reference |

| 0.1 | Morris Water Maze | Significant improvement in spatial working memory. | [1] |

| 0.3 | Two-Trial Object Recognition | Enhanced cognition in a natural forgetting paradigm. | [1] |

| 1 | Two-Trial Object Recognition | Enhanced cognition in a natural forgetting paradigm. | [1] |

| 3 | Two-Trial Object Recognition (Scopolamine-induced deficit) | Reversal of scopolamine-induced memory impairment. | [1] |

| 10 | Barbital-induced sleeping time | Decreased sleeping time, indicating arousal properties. | [1] |

Table 2: Intraperitoneal Administration (i.p.) of S 38093 Hydrochloride in Rats

| Dosage (mg/kg) | Experimental Model | Observed Effects | Reference |

| 0.3 | Social Recognition Test | Promotion of episodic memory. | [1] |

| 1 | Social Recognition Test | Promotion of episodic memory. | [1] |

| 3 | Electroencephalography (EEG) | Significant reduction in slow-wave sleep delta power. | [1] |

| 10 | Intracerebral Microdialysis & EEG | Dose-dependent increase in histamine and acetylcholine (B1216132) levels in the prefrontal cortex and hippocampus. Induced a delay in sleep latency. | [1] |

Signaling Pathway of S 38093

S 38093 acts as an inverse agonist at the histamine H3 receptor. As a presynaptic autoreceptor, the H3 receptor normally inhibits the synthesis and release of histamine. By blocking this receptor, S 38093 increases the release of histamine from histaminergic neurons. Furthermore, H3 receptors are also present as heteroreceptors on other neuronal terminals, including cholinergic neurons. Inverse agonism of these heteroreceptors leads to an increased release of other neurotransmitters, such as acetylcholine, which is crucial for cognitive function.

Experimental Protocols

The following are detailed methodologies for key experiments involving S 38093 hydrochloride in rats.

Morris Water Maze (Spatial Working Memory)

Objective: To assess the effect of S 38093 on spatial learning and memory.

Materials:

-

Circular water tank (approx. 1.5-2 m in diameter)

-

Escape platform (submerged 1-2 cm below the water surface)

-